molecular formula C7H3BrClNS B2982601 7-Bromo-3-chloro-1,2-benzothiazole CAS No. 2138254-24-5

7-Bromo-3-chloro-1,2-benzothiazole

Cat. No.: B2982601
CAS No.: 2138254-24-5
M. Wt: 248.52
InChI Key: KBIXZXYTJAZDNC-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-1,2-benzothiazole: is a derivative of benzothiazole, a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole. This compound is known for its wide range of biological activities and medicinal applications .

Safety and Hazards

The safety information for a similar compound, 6-bromo-3-chloro-1,2-benzothiazole, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications. The development of novel antibiotics to control resistance problems is crucial . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-1,2-benzothiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and chlorine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and chlorination processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3-chloro-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. Its dual halogenation (bromine and chlorine) enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

7-bromo-3-chloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXZXYTJAZDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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